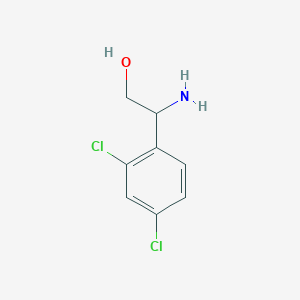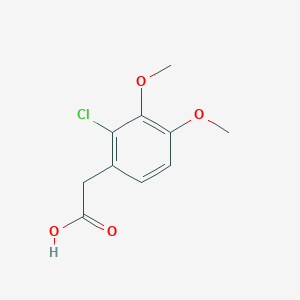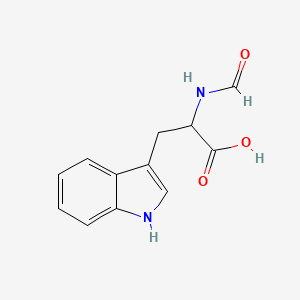
2-Methyl-4-(3-methyl-1,2-oxazole-5-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increased in the past few years . Substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Molecular Structure Analysis
Oxazoles are a class of heterocyclic aromatic chemical compounds of the azole family; with the molecular formula C2H2N2O .Chemical Reactions Analysis
The chemistry and biological study of heterocyclic compounds has been an interesting field for a long time . Oxazoles and its derivatives are a part of a large number of drugs and biologically relevant molecules .Physical And Chemical Properties Analysis
Oxazole was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Derivatives Synthesis : Studies have demonstrated the synthesis of novel derivatives of morpholine, including interactions with other compounds to form biologically active oxazole derivatives. These synthetic approaches often involve reactions with different amines, showcasing the versatility of morpholine derivatives in chemical synthesis (Shablykin et al., 2016), (Chumachenko et al., 2014).
Cycloaddition Reactions : Morpholine derivatives have been involved in cycloaddition reactions, contributing to the synthesis of triazole derivatives with potential antileishmanial activities. Such reactions underscore the compound's utility in creating pharmacologically relevant structures (Süleymanoğlu et al., 2018).
Biological Activities
Antimicrobial and Antifungal Activities : Morpholine derivatives have been evaluated for their antimicrobial properties. For instance, certain triazole derivatives containing morpholine moieties have shown good to moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007), (Sahin et al., 2012).
Antileishmanial Activity : Research into 1,2,4-triazole derivatives with morpholine has uncovered significant antileishmanial activity, suggesting the therapeutic potential of these compounds against parasitic infections. The minimal inhibitory concentration (MIC) values indicate the efficacy of these compounds in vitro, underscoring the importance of further studies to explore their medicinal applications (Süleymanoğlu et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2-methylmorpholin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7-5-9(15-11-7)10(13)12-3-4-14-8(2)6-12/h5,8H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZENUFGSLFDNNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

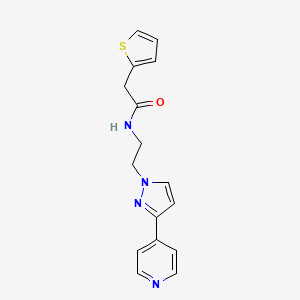
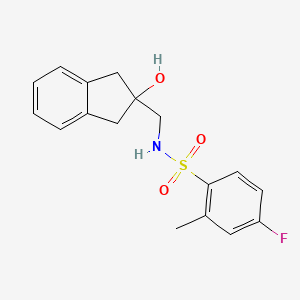
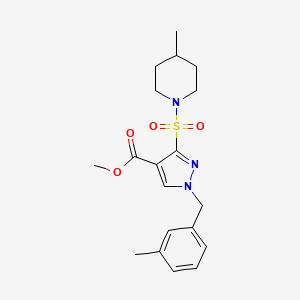
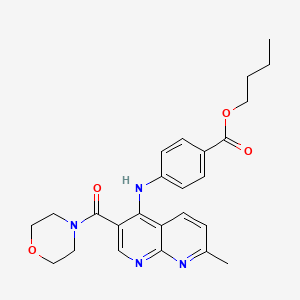
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2795407.png)
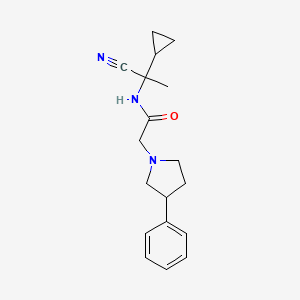
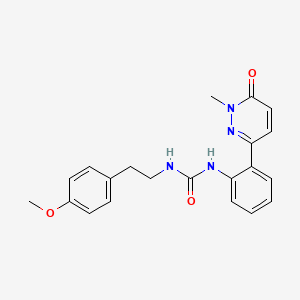
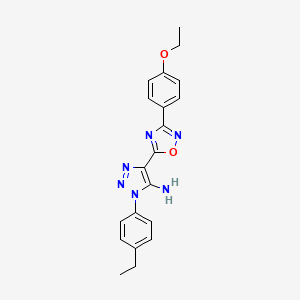

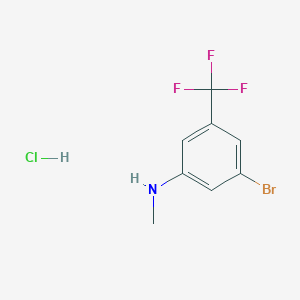
![1-(3-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2795414.png)
